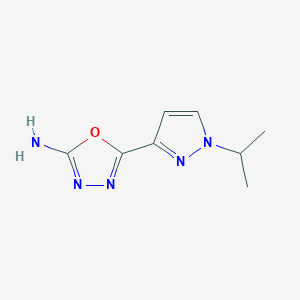

5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine

Descripción

Propiedades

IUPAC Name |

5-(1-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O/c1-5(2)13-4-3-6(12-13)7-10-11-8(9)14-7/h3-5H,1-2H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZUQMHQKYVUHQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=N1)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclization of Acid Hydrazides

One common method involves synthesizing the acid hydrazide precursor by reacting a carboxylic acid derivative with hydrazine hydrate. For example, the hydrazide is obtained by refluxing the corresponding ester with hydrazine hydrate in ethanol, which converts the ester to the hydrazide with good yields (around 70-100%).

The acid hydrazide is then cyclized to the 1,3,4-oxadiazole by reaction with trimethyl orthoformate or trimethyl orthoacetate under acidic catalysis. This cyclodehydration forms the oxadiazole ring, often in refluxing ethanol or other suitable solvents.

Alternative Cyclization Using Carbon Disulfide

In some protocols, acid hydrazides react with carbon disulfide in ethanolic potassium hydroxide solution under reflux to form 1,3,4-oxadiazole-2-thione derivatives, which can be further modified to the amino analogues.

Installation of the 2-Amino Group on the Oxadiazole

The 2-amino substitution on the oxadiazole ring is achieved by selecting appropriate hydrazide precursors or by modifying the oxadiazole ring after cyclization.

- The amino group can be introduced by using hydrazine derivatives or by substitution reactions on the oxadiazole-2-thione intermediate.

- The presence of the amino group is confirmed by characteristic NMR signals (exchangeable NH2 protons) and IR bands (NH stretching).

Detailed Synthetic Procedure Example

A representative synthetic route adapted from literature:

| Step | Reaction | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Preparation of hydrazide | Reflux ester with hydrazine hydrate in ethanol, 5 h | ~70-100% | Formation of acid hydrazide confirmed by disappearance of ester signals in NMR |

| 2 | Cyclization to oxadiazole | React hydrazide with trimethyl orthoformate in presence of catalytic acid, reflux | ~60-80% | Formation of 1,3,4-oxadiazole ring confirmed by NMR and IR |

| 3 | Introduction of pyrazolyl substituent | Use pyrazole-containing acid or ester in Step 1 or perform post-cyclization coupling | Variable | Pyrazole ring with N-isopropyl substituent is incorporated |

| 4 | Amination at 2-position | Via hydrazide precursor selection or substitution on oxadiazole-thione intermediate | Variable | Confirmed by NH2 signals in NMR |

Analytical Characterization

- NMR Spectroscopy: The 1H NMR spectrum shows characteristic signals for the pyrazole ring protons, isopropyl methyl groups (doublets near 1.0-1.2 ppm), and amino protons (exchangeable singlets near 4-5 ppm). 13C NMR confirms the oxadiazole carbons typically resonating near 150-160 ppm.

- IR Spectroscopy: NH2 stretching bands appear near 3300-3400 cm⁻¹; C=N and C–O stretches of oxadiazole rings are observed near 1600-1650 cm⁻¹.

- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight confirm the compound's identity.

Solubility and Formulation Notes

The compound’s solubility is often limited due to its heterocyclic and lipophilic nature. Preparation of stock solutions for biological assays typically involves dissolving in DMSO followed by dilution with PEG300, Tween 80, or corn oil to achieve clear formulations suitable for in vivo studies.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Hydrazide formation | Hydrazine hydrate, reflux ethanol, 3-5 h | High yield, essential intermediate |

| Cyclization | Trimethyl orthoformate + acid catalyst, reflux | Forms oxadiazole ring |

| Pyrazole incorporation | Use substituted acid/ester or coupling reactions | Controls substitution pattern |

| Amination | Via hydrazide precursor or substitution on oxadiazole-thione | Confers biological activity |

| Purification | Silica gel chromatography, recrystallization | Ensures >95% purity |

| Characterization | NMR, IR, MS, HPLC | Confirms structure and purity |

Research Findings and Optimization

- The choice of substituents on the pyrazole and oxadiazole rings significantly affects the compound’s potency and pharmacokinetic properties.

- Bioisosteric replacement of amide groups with 1,3,4-oxadiazole rings improves metabolic stability and modulates lipophilicity.

- The synthetic routes are adaptable to introduce various substituents for structure-activity relationship (SAR) studies.

Análisis De Reacciones Químicas

Types of Reactions

5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various reagents, including halogens, acids, or bases, can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antimicrobial Activity

Recent studies have indicated that derivatives of 5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine exhibit significant antimicrobial properties. Research has shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can modulate inflammatory pathways, potentially leading to therapeutic applications in treating conditions like arthritis and other inflammatory diseases .

1.3 Cancer Research

There is emerging evidence that this compound may have anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cells through specific signaling pathways. This makes it a candidate for further exploration in cancer therapeutics .

Agricultural Applications

2.1 Pesticidal Activity

The compound has been evaluated for its pesticidal efficacy against various agricultural pests. It has demonstrated effectiveness in controlling insect populations while being less harmful to beneficial insects compared to conventional pesticides . This positions it as a potential eco-friendly alternative in pest management strategies.

2.2 Herbicidal Properties

In addition to its insecticidal activity, this compound has shown promise as a herbicide. Studies have reported its ability to inhibit the growth of certain weed species without adversely affecting crop yield .

Materials Science

3.1 Polymer Chemistry

The unique chemical structure of this compound allows it to be used as a building block in the synthesis of novel polymers with specific properties such as increased thermal stability and enhanced mechanical strength .

3.2 Sensor Development

Research has indicated that this compound can be incorporated into sensor technologies due to its electronic properties. It has potential applications in developing sensors for detecting environmental pollutants or biological markers.

Case Studies

Mecanismo De Acción

The mechanism of action of 5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways .

Comparación Con Compuestos Similares

Hydrogen-Bonding Capacity

The 1,3,4-oxadiazol-2-amine moiety is critical for hydrogen-bond interactions with enzyme active sites. For example, in the GSK-3β inhibitor 5-(4-nitrophenyl)-N-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, the oxadiazole nitrogens and exocyclic NH form hydrogen bonds with Tyr134 and Val135 in the ATP-binding pocket .

Substituent Effects on Bioactivity

- Indole/Pyrrolopyridine Hybrids : The COT kinase inhibitor (IC₅₀: 12 nM) demonstrates that bulky aromatic substituents (e.g., indole-pyrrolopyridine) enhance target affinity but may reduce solubility .

- Alkyl vs.

Physicochemical and Pharmacokinetic Properties

Molecular Weight and Rotatable Bonds

The target compound (MW: 172.61) falls below the 500 Da threshold associated with poor oral bioavailability .

Polar Surface Area (PSA)

The PSA of this compound is estimated at ~70 Ų (calculated using fragment-based methods), well below the 140 Ų threshold for optimal absorption . This suggests superior oral bioavailability compared to analogs with polar substituents (e.g., 5-(2-methylindol-3-yl) derivative in ).

Actividad Biológica

5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

Structure and Synthesis

The molecular structure of this compound can be described by its chemical formula . The compound features a pyrazole ring fused with an oxadiazole moiety. The synthesis typically involves the reaction of isopropyl pyrazole derivatives with appropriate oxadiazole precursors under controlled conditions to yield the desired compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives, including this compound. The compound has shown promising activity against various bacterial strains. For instance, in vitro evaluations indicated that several derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| 5-(isopropyl-pyrazol) | 0.22 | Staphylococcus aureus |

| 5-(isopropyl-pyrazol) | 0.25 | Escherichia coli |

Anticancer Properties

The anticancer activity of this compound has also been investigated. In vitro studies demonstrated that this compound induced apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The mechanism involves the activation of p53 pathways and caspase cascades leading to programmed cell death .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.12 | Apoptosis induction via p53 activation |

| HCT116 | 4.38 | Thymidylate synthase inhibition |

Case Study 1: Antimicrobial Efficacy

In a recent study evaluating the antimicrobial efficacy of oxadiazole derivatives, researchers synthesized several compounds and tested them against clinically relevant pathogens. The results indicated that the compound showed significant bactericidal activity with a notable capacity to inhibit biofilm formation .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of oxadiazole derivatives demonstrated that compounds similar to this compound exhibited superior cytotoxicity compared to standard chemotherapeutics like doxorubicin. Flow cytometry assays confirmed that these compounds effectively induced apoptosis in cancer cells .

Q & A

Q. What spectroscopic methods are recommended for structural confirmation of 5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine?

- Methodological Answer : Structural validation requires a combination of techniques:

- 1H/13C NMR : To confirm proton environments (e.g., isopropyl CH groups at δ ~1.2–1.5 ppm) and carbon backbone.

- FTIR : To identify functional groups (e.g., oxadiazole C=N stretching ~1600–1650 cm⁻¹, amine N-H ~3300 cm⁻¹).

- Mass Spectrometry (HRMS or ESI-MS) : To verify molecular ion peaks and fragmentation patterns.

- Elemental Analysis : To validate empirical formula.

These methods align with protocols for analogous oxadiazole derivatives .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Ventilation : Use fume hoods for synthesis and handling to avoid inhalation .

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Emergency Measures : Install eyewash stations and safety showers; ensure spill kits are accessible.

- Storage : Store in airtight containers away from light and moisture.

Refer to GBZ/T 160 and EN 14042 standards for workplace safety .

Q. Which in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

- Methodological Answer :

- Agar Diffusion/Kirby-Bauer Test : To screen bacterial/fungal growth inhibition.

- MIC (Minimum Inhibitory Concentration) Assays : Use microdilution methods in 96-well plates.

- Time-Kill Kinetics : Assess bactericidal/fungicidal effects over 24–48 hours.

These assays mirror studies on structurally related 5-(pyridinyl)-1,3,4-oxadiazol-2-amine derivatives .

Advanced Research Questions

Q. How can synthesis yields be optimized for cyclocondensation reactions of this compound?

- Methodological Answer :

- Catalyst Screening : Test p-TsOH, POCl₃, or ionic liquids to enhance cyclization efficiency.

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C.

- Reaction Monitoring : Employ TLC or HPLC to track intermediate formation.

Evidence from Vilsmeier–Haack reactions for pyrazole-oxadiazole hybrids suggests adjusting stoichiometry and reflux duration (e.g., 3–6 hours) improves yields .

Q. How should molecular docking studies be designed to explore binding affinity with target enzymes?

- Methodological Answer :

- Target Selection : Prioritize enzymes like dihydrofolate reductase (DHFR) or β-lactamase, based on structural analogs .

- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations.

- Validation : Compare docking scores with known inhibitors (e.g., trimethoprim for DHFR).

- MD Simulations : Run 50–100 ns trajectories to assess binding stability.

Similar workflows were applied to oxadiazole derivatives in antimicrobial studies .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Purity Verification : Re-analyze compounds via HPLC (>95% purity) to exclude impurities.

- Assay Standardization : Use CLSI guidelines for antimicrobial tests to minimize variability.

- Structural Confirmation : Re-examine stereochemistry (e.g., pyrazole substituent orientation) via X-ray crystallography.

Discrepancies in oxadiazole activity often stem from differences in bacterial strains or solvent systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.